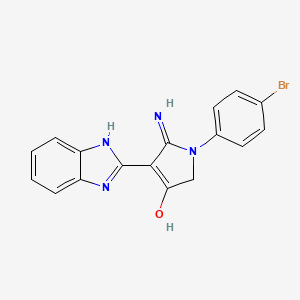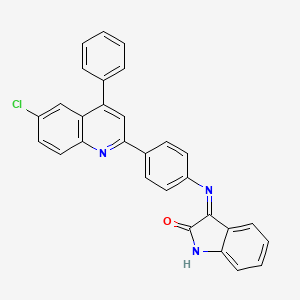
(E)-3-((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)indolin-2-one, also known as CQI, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. CQI belongs to the class of indolin-2-one derivatives and has shown promising results in scientific research studies.
Applications De Recherche Scientifique
Anticancer Efficacy
- Ovarian Cancer : A study by Karthikeyan et al. (2019) synthesized a series of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones, finding that derivatives with a 6-Cl substitution exhibited potent cytotoxic efficacy in ovarian cancer cell lines through apoptosis induction (Karthikeyan et al., 2019).
- Prostate Cancer : Rodrigues et al. (2012) reported on quinolinyl acrylate derivatives showing significant efficacy against human prostate cancer cells in vitro and in vivo, highlighting their multi-target potential (Rodrigues et al., 2012).
Antimicrobial and Antioxidant Activities
- Metal Complexes Studies : Patel and Patel (2015) synthesized metal complexes with ligands like 1-((8-hydroxyquinolin-5-yl)methyl)-3-(thiazol-2-ylimino)indolin-2-one, which were characterized and found to exhibit significant antibacterial activities and DNA interaction potential, suggesting usage in targeting microbial infections and studying DNA interactions (Patel & Patel, 2015).
Synthesis and Biological Evaluation
- Indole-Aminoquinazoline Hybrids : A study by Mphahlele et al. (2018) focused on the synthesis of indole-aminoquinazolines, evaluating their cytotoxicity against various cancer cell lines. The study also explored the mechanism of action, revealing apoptosis induction in specific cell lines (Mphahlele et al., 2018).
- Photo-induced Antimicrobial Activities : Research by Mahalingam et al. (2013) synthesized indoloquinolines, examining their photo-induced antibacterial activities. This study demonstrates the potential of these compounds in developing light-activated antimicrobial agents (Mahalingam et al., 2013).
General Synthetic Approaches and Optimization
- Synthesis of Biologically Active Derivatives : Studies have developed efficient synthetic methods for (E)-3-(arylimino)indolin-2-one derivatives, exploring their biological significance and providing a foundation for further research in drug development (Kaur et al., 2019).
Propriétés
IUPAC Name |
3-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]imino-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18ClN3O/c30-20-12-15-26-24(16-20)23(18-6-2-1-3-7-18)17-27(32-26)19-10-13-21(14-11-19)31-28-22-8-4-5-9-25(22)33-29(28)34/h1-17H,(H,31,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJALVHAJKDPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)N=C5C6=CC=CC=C6NC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)indolin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2863947.png)
![(E)-ethyl 2-((3,5-bis(trifluoromethyl)benzoyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2863949.png)
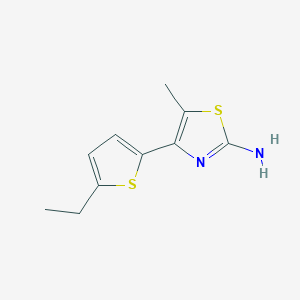
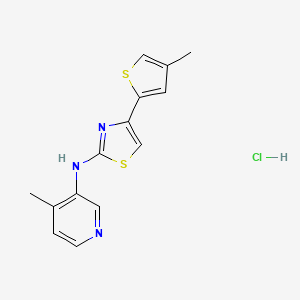
![8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2863954.png)
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2863955.png)
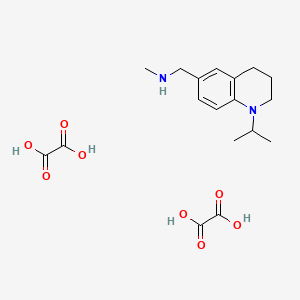
![7-(4-methoxy-1-phenyl-1H-pyrazole-3-carbonyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2863960.png)

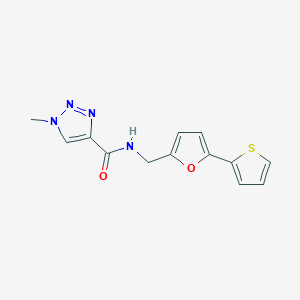
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2863963.png)
![1,6,7-trimethyl-8-(2-(4-phenethylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2863967.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea](/img/structure/B2863968.png)
